(1-((5-Methylpyrazin-2-yl)methyl)pyrrolidin-2-yl)methanol
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Overview
Description
(1-((5-Methylpyrazin-2-yl)methyl)pyrrolidin-2-yl)methanol is a chemical compound with the molecular formula C11H17N3O and a molecular weight of 207.27 g/mol . This compound features a pyrrolidine ring substituted with a methanol group and a methylpyrazine moiety, making it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-((5-Methylpyrazin-2-yl)methyl)pyrrolidin-2-yl)methanol typically involves the reaction of 5-methylpyrazine-2-carbaldehyde with pyrrolidine in the presence of a reducing agent. The reaction conditions often include solvents such as ethanol or methanol and may require heating to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented.
Chemical Reactions Analysis
Types of Reactions
(1-((5-Methylpyrazin-2-yl)methyl)pyrrolidin-2-yl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The compound can be reduced to modify the pyrazine ring or the pyrrolidine ring.
Substitution: The methyl group on the pyrazine ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Halogenating agents like bromine (Br2) or chlorine (Cl2) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde, while substitution reactions can introduce various functional groups onto the pyrazine ring .
Scientific Research Applications
Chemistry
In chemistry, (1-((5-Methylpyrazin-2-yl)methyl)pyrrolidin-2-yl)methanol is used as an intermediate in the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical transformations .
Biology
Biologically, this compound can be used in studies involving enzyme interactions and receptor binding due to its potential to interact with biological macromolecules .
Medicine
In medicine, this compound is being investigated for its potential therapeutic properties, including its role as a precursor in the synthesis of pharmacologically active compounds .
Industry
Industrially, the compound is used in the production of specialty chemicals and as a building block for the synthesis of various functional materials .
Mechanism of Action
The mechanism of action of (1-((5-Methylpyrazin-2-yl)methyl)pyrrolidin-2-yl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-c]pyridine compounds: These compounds share a similar pyrazine ring structure and are used in various chemical and biological applications.
Pyrrolidine derivatives: Compounds with a pyrrolidine ring are common in medicinal chemistry and are used as intermediates in the synthesis of various drugs.
Uniqueness
What sets (1-((5-Methylpyrazin-2-yl)methyl)pyrrolidin-2-yl)methanol apart is its unique combination of a methylpyrazine moiety and a pyrrolidine ring, which provides distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C11H17N3O |
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Molecular Weight |
207.27 g/mol |
IUPAC Name |
[1-[(5-methylpyrazin-2-yl)methyl]pyrrolidin-2-yl]methanol |
InChI |
InChI=1S/C11H17N3O/c1-9-5-13-10(6-12-9)7-14-4-2-3-11(14)8-15/h5-6,11,15H,2-4,7-8H2,1H3 |
InChI Key |
QBFBGMADZZEIBZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=C(C=N1)CN2CCCC2CO |
Origin of Product |
United States |
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